7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
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Overview
Description
7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is a complex organic compound that belongs to the class of indoloquinoline derivatives. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It is being explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of 7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This compound can inhibit the function of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound shares the triazole ring but differs in its overall structure and applications.
Cis,Trans-3-Chloro-4-[4-Methyl-2-(1h-1,2,4-Triazol-1-Ylmethyl)-1,3-Dioxolan-4-yl]methyl methyl sulfate: Another triazole-containing compound with distinct chemical properties and uses.
Uniqueness
7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is unique due to its indoloquinoline core, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H21N5 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H21N5/c1-22-8-12(9-23-11-19-10-21-23)5-15-14-3-2-4-16-18(14)13(7-20-16)6-17(15)22/h2-4,7,10-12,15,17,20H,5-6,8-9H2,1H3 |
InChI Key |
AIBHLZVVPXCTKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5 |
Origin of Product |
United States |
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